An In-depth Technical Guide to the Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate
An In-depth Technical Guide to the Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate
Introduction
S,S-Diphenylsulfilimine and its hydrated form, S,S-Diphenylsulfilimine monohydrate, represent a class of organosulfur compounds that have garnered interest in synthetic chemistry. The unique S=N bond, a functional group known as a sulfilimine or sulfimide, imparts specific chemical reactivity that makes it a valuable intermediate. For researchers, particularly those in drug development, a thorough understanding of the physicochemical properties of such molecules is paramount. These properties govern a compound's behavior from synthesis and purification to its formulation and potential biological interactions. This guide provides a comprehensive analysis of the core physicochemical characteristics of S,S-Diphenylsulfilimine monohydrate, offering both established data and field-proven insights into the methodologies used for their determination.
Chemical Identity and Structure
S,S-Diphenylsulfilimine monohydrate is a crystalline solid. The core structure consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl rings. The monohydrate form incorporates one molecule of water per molecule of the sulfilimine.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | imino(diphenyl)-λ4-sulfane;hydrate | [1] |
| Synonyms | S,S-Diphenylsulfimide monohydrate, Diphenylsulfimid | [1] |
| CAS Number | 68837-61-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃NOS | [1] |
| Molecular Weight | 219.30 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
The structural integrity and purity of S,S-Diphenylsulfilimine monohydrate are foundational to its application. The presence of the water molecule can influence its crystal packing and, by extension, its physical properties such as melting point and stability.
Crystallographic and Solid-State Properties
The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's bulk properties. X-ray crystallography provides the definitive method for elucidating this arrangement.
Crystal Structure
The crystal structure of S,S-Diphenylsulfilimine monohydrate has been determined and is available in the Crystallography Open Database (COD).[1] The key crystallographic parameters are summarized below.
Table 2: Crystallographic Data for S,S-Diphenylsulfilimine Monohydrate
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1] |
| Space Group | P b c a | [1] |
| a | 5.1467 Å | [1] |
| b | 20.1417 Å | [1] |
| c | 21.4008 Å | [1] |
| α, β, γ | 90.00° | [1] |
| Z | 8 | [1] |
Understanding the Data: The orthorhombic crystal system with the space group P b c a indicates a specific set of symmetry elements within the crystal lattice. The unit cell dimensions (a, b, c) define the size of the repeating unit of the crystal. This information is vital for solid-state characterization and for understanding potential polymorphism, which can have significant implications in drug development.
Melting Point
The melting point is a fundamental indicator of purity and is influenced by the strength of the intermolecular forces in the crystal lattice.
Table 3: Melting Point of S,S-Diphenylsulfilimine Monohydrate
| Property | Value | Source(s) |
| Melting Point | 67-71 °C | [2] |
The relatively low melting point suggests that the intermolecular forces, while significant enough to form a stable crystal lattice, are not exceptionally strong. The presence of the water of hydration likely plays a role in the hydrogen bonding network within the crystal.
Solution-State Properties: Solubility and Acidity
The behavior of a compound in solution is critical for its use in synthesis and for its potential biological activity. Solubility and pKa are two of the most important parameters in this regard.
Solubility Profile
Quantitative solubility data for S,S-Diphenylsulfilimine monohydrate is not extensively reported in the literature. However, qualitative descriptions are available.
Table 4: Qualitative Solubility of S,S-Diphenylsulfilimine Monohydrate
| Solvent Class | Solubility | Source |
| Water | Slightly soluble | [2] |
| Non-polar (Hexane) | Slightly soluble | [2] |
| Polar Aprotic (THF, Acetone) | Soluble | [2] |
| Polar Protic (Alcohol) | Soluble | [2] |
| Chlorinated (Chloroform) | Soluble | [2] |
| Aromatic (Benzene) | Soluble | [2] |
Expert Insight: The observed solubility pattern is consistent with the molecule's structure. The two phenyl groups provide significant non-polar character, contributing to solubility in less polar solvents like benzene and chloroform. The polar S=N bond and the water of hydration allow for interactions with polar solvents. The limited solubility in water is likely due to the dominance of the hydrophobic phenyl groups.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining thermodynamic solubility is the shake-flask method.[3] This approach ensures that an equilibrium is reached between the dissolved and undissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of S,S-Diphenylsulfilimine monohydrate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter.
-
Quantification: Accurately dilute a known aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Workflow for solubility determination.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For S,S-Diphenylsulfilimine, the proton on the nitrogen atom is the most acidic. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Table 5: pKa of S,S-Diphenylsulfilimine
| Property | Value (in DMSO) | Source |
| pKa | 26.2 | [4] |
Expert Insight: A pKa of 26.2 in DMSO indicates that S,S-Diphenylsulfilimine is a very weak acid. In aqueous solution, the pKa is expected to be significantly lower but still in the weakly acidic to neutral range. This means that under physiological pH conditions (around 7.4), the compound will exist almost exclusively in its neutral, protonated form.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. PubChem contains entries for both ¹H and ¹³C NMR spectra of S,S-Diphenylsulfilimine monohydrate.[1]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings and a signal for the N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of 7-8 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the phenyl rings. The number of signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Key functional groups have characteristic absorption frequencies. An FTIR spectrum for S,S-Diphenylsulfilimine monohydrate is available on PubChem.[1]
Table 6: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C=C stretch (aromatic) | ~1600-1450 |
| S=N stretch | ~950-1000 |
| O-H stretch (water) | Broad, ~3500-3200 |
Expert Insight: The S=N stretching frequency is a key diagnostic peak for sulfilimines. Its exact position can provide information about the electronic nature of the substituents on the sulfur and nitrogen atoms. The broad O-H stretch from the water of hydration is also a characteristic feature of the monohydrate.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of S,S-Diphenylsulfilimine monohydrate with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for subtraction.
Caption: Workflow for FTIR analysis (KBr pellet).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For organic molecules, it is particularly useful for studying conjugated systems.
Stability and Reactivity
The stability of a compound under various conditions is a critical factor in its handling, storage, and application.
-
Thermal Stability: S,S-Diphenylsulfilimine monohydrate is reported to decompose at 100 °C in the absence of a solvent.[2]
-
Hygroscopicity: The anhydrous form of S,S-diphenylsulfilimine is hygroscopic, readily absorbing water from the atmosphere to form the monohydrate.[2]
-
Storage: It is recommended to store the compound in the dark. Storage at room temperature for extended periods can lead to decomposition, evidenced by the smell of diphenyl sulfide.[2]
In terms of reactivity, S,S-Diphenylsulfilimine is primarily known for its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It has been used in the preparation of various N-substituted sulfilimines.
Relevance in Drug Development and Biological Context
While S,S-Diphenylsulfilimine itself is not a known therapeutic agent, the sulfilimine and related sulfoximine moieties are of growing interest in medicinal chemistry.[6] They are considered bioisosteres of sulfones and sulfonamides, and their introduction into drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability.[6]
Although direct cytotoxicity data for S,S-Diphenylsulfilimine is scarce, studies on structurally related diphenylsulfone and diphenylselenide compounds have shown biological activity, including cytotoxicity against cancer cell lines.[7][8] For instance, certain diphenylselenides have been shown to disrupt the mitotic apparatus in tumor cells.[9] The biological potential of sulfonamide and Schiff base derivatives, which can be synthesized from sulfilimines, is also well-documented, with activities ranging from antimicrobial to anticancer.[7][10][11]
This contextual information is crucial for drug development professionals, as it highlights the potential for S,S-Diphenylsulfilimine to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Conclusion
S,S-Diphenylsulfilimine monohydrate is a compound with a well-defined set of physicochemical properties that are critical to its use in synthetic chemistry. Its solid-state structure, solubility profile, and spectral characteristics are all consistent with its molecular structure. While it is primarily utilized as a synthetic tool, the growing interest in sulfilimine-containing compounds in medicinal chemistry underscores the importance of a thorough understanding of its fundamental properties. This guide provides a foundation for researchers and drug development professionals to effectively utilize and further investigate this versatile molecule.
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